N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
Description
N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a synthetic compound characterized by a pyrrolidin-2,5-dione core substituted with a 3,5-dichlorophenyl group and a pyridine-4-carbohydrazide moiety. The 3,5-dichlorophenyl group introduces electron-withdrawing substituents, likely increasing lipophilicity compared to methyl or methoxy analogs.
Properties
Molecular Formula |
C16H12Cl2N4O3 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H12Cl2N4O3/c17-10-5-11(18)7-12(6-10)22-14(23)8-13(16(22)25)20-21-15(24)9-1-3-19-4-2-9/h1-7,13,20H,8H2,(H,21,24) |
InChI Key |
PKNWFTRXFUVBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the reaction of 3,5-dichlorophenyl isothiocyanate with potassium cyanide to form N-(3,5-dichlorophenyl)-cyanothioformamide . This intermediate is then subjected to cycloaddition reactions with various electrophiles to form the pyrrolidine ring . The final step involves the condensation of the resulting compound with pyridine-4-carbohydrazide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
The following table summarizes key physicochemical properties of structurally related compounds, highlighting the impact of substituent variations:
Key Observations:
Substituent Effects on Lipophilicity (logP):
- The 4-methyl analog exhibits a low logP (-0.085), attributed to the polar hydrazide and pyrrolidin-dione groups .
- The 3,5-dichloro substituents in the target compound are expected to increase logP compared to methyl or methoxy analogs due to the hydrophobic nature of chlorine atoms.
Solubility Trends: The 4-methoxy analog demonstrates moderate aqueous solubility (39.3 μg/mL at pH 7.4), likely due to the polar methoxy group enhancing hydrophilicity .
Hydrogen-Bonding and Steric Effects: The pyridine-4-carbohydrazide in the methyl analog (vs. The methoxy group increases hydrogen-bond acceptors (9 vs. 8 in the methyl analog), which may enhance interactions with polar biological targets .
Implications of Substituent Variations on Pharmacological Properties
- Bioavailability: The target compound’s higher logP (inferred from dichloro substitution) may improve membrane permeability but reduce aqueous solubility, necessitating formulation adjustments.
- Target Binding: The 3,5-dichloro substituents could enhance interactions with hydrophobic binding pockets, while the pyridine-4-carbohydrazide’s orientation may optimize hydrogen bonding in specific enzyme active sites.
Biological Activity
N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the reaction of 3,5-dichlorophenyl isocyanate with pyridine-4-carbohydrazide in the presence of appropriate solvents and catalysts. The structural characteristics can be confirmed using spectroscopic methods such as NMR and mass spectrometry.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine derivatives. For instance, a related compound demonstrated high cellular potency against SARS-CoV-2 by inhibiting the proprotein convertase furin. This inhibition was characterized through structural studies that revealed significant conformational changes in the enzyme's active site upon binding of the inhibitor .
Anticancer Activity
The anticancer effects of this compound have been evaluated in various cancer cell lines. For example:
- MCF-7 (breast cancer) : The compound exhibited significant growth inhibition with IC50 values indicating potent cytotoxicity.
- A549 (lung cancer) : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer activity.
The mechanism behind its anticancer properties may involve the induction of apoptosis and modulation of reactive oxygen species (ROS) levels within cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.
- Modulation of ROS : By altering oxidative stress levels within cells, it can enhance the cytotoxic effects against tumor cells.
Case Studies
Several case studies have documented the efficacy of similar compounds:
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15 µM | Apoptosis induction |
| Study B | A549 | 20 µM | ROS modulation |
| Study C | Hela | 18 µM | Enzyme inhibition |
These studies collectively suggest that modifications to the core structure can lead to enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
